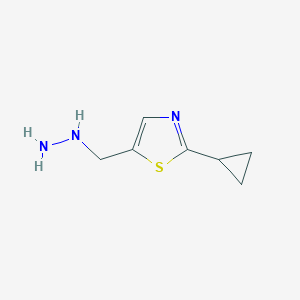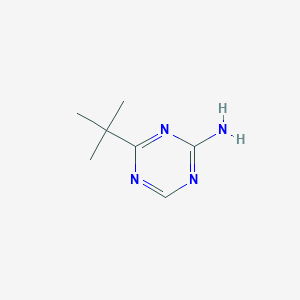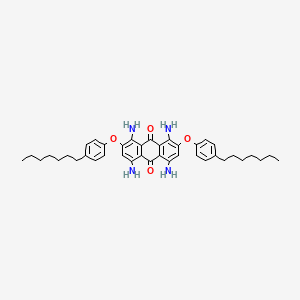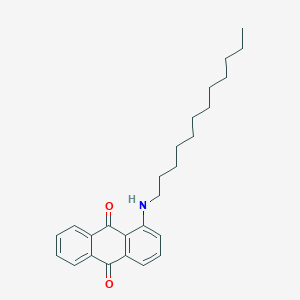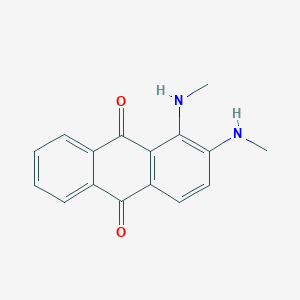
9,10-Anthracenedione, 1,2-bis(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields such as dyes, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of two methylamino groups attached to the anthracene-9,10-dione structure, which imparts unique chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE typically involves the reaction of anthracene-9,10-dione with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield . The reaction can be represented as follows:
[ \text{Anthracene-9,10-dione} + 2 \text{CH}_3\text{NH}_2 \rightarrow \text{1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye and pharmaceutical industries .
Applications De Recherche Scientifique
1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Studied for its role in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and as an analytical reagent for metal ion detection.
Mécanisme D'action
The mechanism of action of 1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with cellular proteins and enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications, where it targets rapidly dividing cancer cells . The compound also exhibits redox activity, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: A well-known anthracenedione derivative used in cancer therapy.
Doxorubicin: Another anthracenedione derivative with potent anticancer activity.
Anthraquinone: The parent compound with various derivatives used in dyes and pharmaceuticals.
Uniqueness
1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE is unique due to its dual methylamino substitution, which enhances its solubility and reactivity compared to other anthracenedione derivatives. This makes it a valuable compound for developing new therapeutic agents and industrial applications .
Propriétés
Numéro CAS |
59222-14-9 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
1,2-bis(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O2/c1-17-12-8-7-11-13(14(12)18-2)16(20)10-6-4-3-5-9(10)15(11)19/h3-8,17-18H,1-2H3 |
Clé InChI |
NRWJVAOAOUKRCS-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


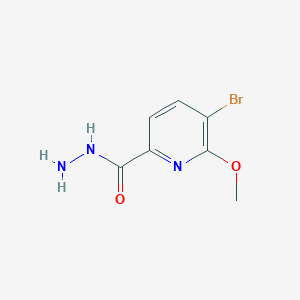
![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
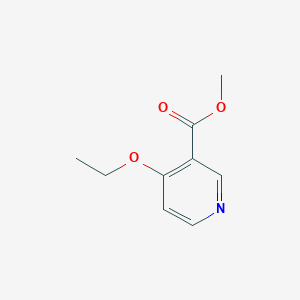
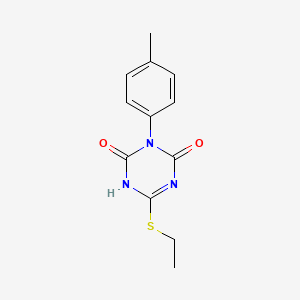

![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
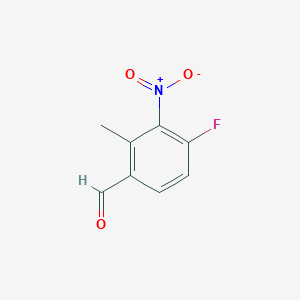
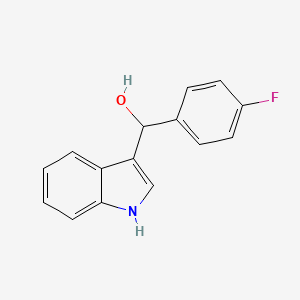
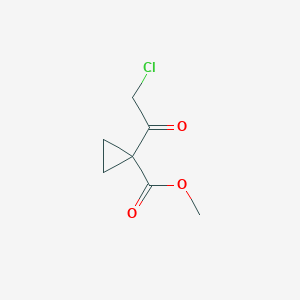
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
